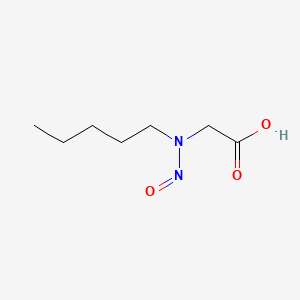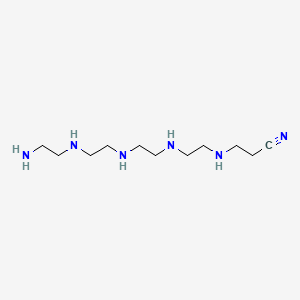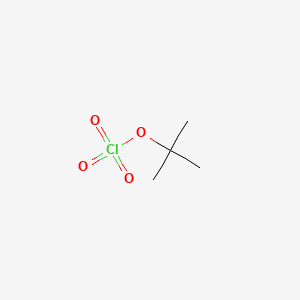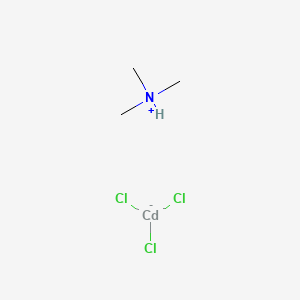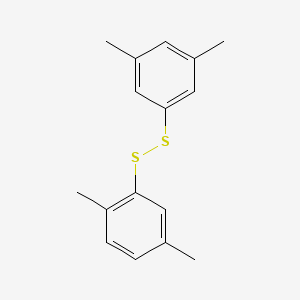
Disulfide, 2,5-dimethylphenyl 3,5-dimethylphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfide, 2,5-dimethylphenyl 3,5-dimethylphenyl, also known as bis(3,5-dimethylphenyl) disulfide, is an organic compound with the molecular formula C16H18S2 and a molecular weight of 274.44 g/mol . This compound is characterized by the presence of two 3,5-dimethylphenyl groups connected by a disulfide bond. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, 2,5-dimethylphenyl 3,5-dimethylphenyl typically involves the oxidation of 2,5-dimethylthiophenol using an oxidizing agent such as iodine or hydrogen peroxide . The reaction is carried out under controlled conditions to ensure the formation of the disulfide bond without over-oxidation.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Disulfide, 2,5-dimethylphenyl 3,5-dimethylphenyl undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones under strong oxidizing conditions.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Disulfide, 2,5-dimethylphenyl 3,5-dimethylphenyl has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds in complex molecules.
Biology: The compound is used in studies involving protein folding and disulfide bond formation in peptides and proteins.
Medicine: Research on disulfide-containing compounds has implications for drug development, particularly in designing molecules with specific redox properties.
Wirkmechanismus
The mechanism of action of disulfide, 2,5-dimethylphenyl 3,5-dimethylphenyl involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in stabilizing the three-dimensional structure of proteins. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds, which can affect protein folding and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disulfide, 3,5-dimethylphenyl 3,5-dimethylphenyl: Similar structure but with different substitution patterns on the aromatic rings.
Disulfide, 3-methylphenyl phenyl: Contains one methyl-substituted phenyl group and one unsubstituted phenyl group.
2,8-Dimethyldibenzo[c,g][1,2,5,6]tetrathiocine: A more complex disulfide-containing compound with additional sulfur atoms and aromatic rings.
Uniqueness
Disulfide, 2,5-dimethylphenyl 3,5-dimethylphenyl is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where precise control over disulfide bond formation is required .
Eigenschaften
CAS-Nummer |
65104-32-7 |
|---|---|
Molekularformel |
C16H18S2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
1-[(2,5-dimethylphenyl)disulfanyl]-3,5-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-5-6-14(4)16(10-11)18-17-15-8-12(2)7-13(3)9-15/h5-10H,1-4H3 |
InChI-Schlüssel |
CERCBEMZIKCJRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)SSC2=CC(=CC(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



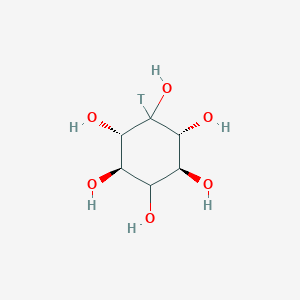

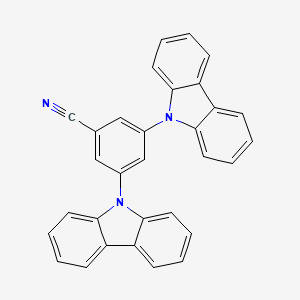

![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl]-](/img/structure/B13784193.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B13784200.png)
